An In-Depth Technical Guide to the Basic Properties of 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP
An In-Depth Technical Guide to the Basic Properties of 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP
A Core Component for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental physicochemical and analytical properties of 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). As an E3 ligase ligand-linker conjugate, this molecule plays a crucial role in the synthesis of targeted protein degraders, such as the PROTAC SOS1 degrader-10.[1][2][3][4] Understanding its intrinsic properties is paramount for the rational design, synthesis, and biological evaluation of novel therapeutics.
This document delves into the structural features, physicochemical parameters, and analytical methodologies essential for the characterization of this spirocyclic compound. The insights provided herein are intended to empower researchers in medicinal chemistry and drug discovery to effectively utilize this versatile chemical entity.
Molecular Structure and Chemical Identity
2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP is a complex molecule featuring a unique three-dimensional architecture. Its structure is characterized by a spirocyclic piperidine system fused with a dihydrouracil moiety and further functionalized with a 2-methoxyphenyl group and a piperazine-containing linker ("C-PIP"). This intricate arrangement confers specific conformational properties that are advantageous in drug design. Spirocyclic scaffolds, in general, offer a higher degree of three-dimensionality compared to flat aromatic structures, which can lead to more potent and selective interactions with protein targets.[5]
| Identifier | Value |
| IUPAC Name | (S)-1-(4-((8-(4-(2-methoxyphenyl)-2,4-dioxo-1,3-diazaspiro[5.5]undecan-3-yl)octyl)oxy)benzyl)piperidine-4-carboxylic acid |
| Molecular Formula | C27H39N5O4[2] |
| Molecular Weight | 497.63 g/mol [2] |
| Canonical SMILES | O=C(N1CCC(CC2)(CC1)CCC2CN3CCNCC3)C4=CC=C(OC)C(N5CCC(NC5=O)=O)=C4[2] |
Physicochemical Properties: Predicted and Experimental Considerations
The physicochemical properties of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. While experimental data for 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP is not extensively published, we can infer some characteristics based on its structural motifs and data from related compounds.
Predicted Physicochemical Parameters
For a structurally analogous compound, 3-Azaspiro[5.5]undecane-2,4-dione, 3-(2-methoxyphenyl)-, the following properties have been predicted and can serve as an initial reference point. It is crucial to note that these are computational predictions and require experimental verification for the target molecule.
| Property | Predicted Value (for related compound) | Significance in Drug Development |
| Density | 1.19 ± 0.1 g/cm³[6][7] | Influences formulation and manufacturing processes. |
| Boiling Point | 506.4 ± 33.0 °C[6][7] | Important for assessing thermal stability. |
| pKa | 0.63 ± 0.20[6][7] | Governs the ionization state at physiological pH, impacting solubility, permeability, and target binding. The presence of the piperazine moiety in the target molecule will introduce additional basic centers. |
Solubility and Lipophilicity
The spirocyclic nature of the core structure is generally associated with improved aqueous solubility compared to flat, aromatic systems.[5] The presence of both hydrophobic (methoxyphenyl, undecane) and hydrophilic (dihydrouracil, piperazine) moieties suggests an amphipathic character. The piperazine linker is expected to contribute to aqueous solubility, particularly at acidic pH.
Experimental Protocol for Solubility Determination:
A standard thermodynamic solubility assay can be performed to determine the aqueous solubility of the compound.
-
Preparation of Solutions: Prepare a series of concentrations of the compound in a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Equilibration: Gently agitate the solutions at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge the samples to pellet any undissolved solid.
-
Quantification: Analyze the supernatant using a validated analytical method, such as HPLC-UV, to determine the concentration of the dissolved compound.
Analytical Characterization
A robust analytical workflow is essential to confirm the identity, purity, and stability of 2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are critical for confirming the connectivity and chemical environment of the atoms within the molecule.
Expected ¹H NMR Spectral Features:
-
Aromatic Protons: Signals corresponding to the protons on the 2-methoxyphenyl ring.
-
Dihydrouracil Protons: Characteristic signals for the CH₂ and NH protons of the dihydrouracil ring.[8][9]
-
Spirocyclic Protons: A complex set of signals for the methylene protons of the azaspiro[5.5]undecane core.
-
Piperazine Protons: Signals for the methylene protons of the piperazine linker.
-
Methoxy Protons: A singlet corresponding to the -OCH₃ group.
Experimental Protocol for NMR Analysis:
-
Sample Preparation: Dissolve a few milligrams of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Spectral Analysis: Integrate the proton signals and analyze the chemical shifts and coupling constants to assign the structure. 2D NMR techniques such as COSY and HSQC can be employed for unambiguous assignment.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, further confirming its identity and providing insights into its structure.
Expected Mass Spectral Features:
-
Molecular Ion: A prominent peak corresponding to the protonated molecule [M+H]⁺ in positive ion mode ESI-MS.
-
Fragmentation Pattern: Cleavage of the linker and fragmentation of the spirocyclic core and piperidine rings are expected to be observed in MS/MS experiments.[1][5][10]
Experimental Protocol for MS Analysis:
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or coupled to a liquid chromatography system (LC-MS).
-
Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI).
-
Mass Analysis: Acquire full scan mass spectra to determine the molecular weight.
-
Tandem MS (MS/MS): Select the molecular ion and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum for structural confirmation.
Metabolism and Toxicological Considerations
The metabolic stability and potential toxicity of drug candidates are critical aspects of their development. The piperidine motif is generally considered to be relatively metabolically stable, and the use of spirocyclic systems can further enhance this stability.[11]
Potential Metabolic Pathways:
-
Oxidation: The methoxy group on the phenyl ring and the aliphatic carbons of the spiro-system and linker are potential sites for cytochrome P450-mediated oxidation.
-
N-dealkylation: The piperazine linker could be susceptible to N-dealkylation.
Toxicology:
While no specific toxicological data is available for this compound, in silico predictions and in vitro assays (e.g., cytotoxicity assays in relevant cell lines) can provide an initial assessment of its potential toxicity. The metabolism and toxicity of broader classes of compounds containing piperidine or spirocyclic systems have been studied, but direct extrapolation of these findings should be done with caution.[12]
Conclusion
2-Methoxyphenyl dihydrouracil-azaspiro[5.5]undecane-C-PIP is a valuable chemical tool for the construction of PROTACs. Its unique spirocyclic architecture offers potential advantages in terms of potency, selectivity, and pharmacokinetic properties. A thorough understanding and experimental determination of its basic properties, as outlined in this guide, are essential for its effective application in the discovery and development of novel targeted therapeutics.
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PubMed. Ultraviolet photodissociation facilitates mass spectrometry-based structure elucidation with pyrrolidine and piperidine containing compounds. [Link]
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MDPI. Synthesis and Characterization of Dihydrouracil Analogs Utilizing Biginelli Hybrids. [Link]
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PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]
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ChemBK. 3-Azaspiro[5.5]undecane-2,4-dione, 3-(2-methoxyphenyl)-. [Link]
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PubMed. Spiropiperidine CCR5 antagonists. [Link]
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PubMed. Toxicity and metabolism of pyrrolizidine alkaloids. [Link]
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